2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Descripción general

Descripción

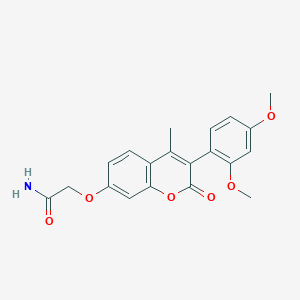

2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromenone core structure substituted with a 2,4-dimethoxyphenyl group and an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

Introduction of the 2,4-Dimethoxyphenyl Group: The chromenone intermediate is then subjected to a Friedel-Crafts acylation reaction with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous media | H₃O⁺/H₂O or OH⁻ | 2-((3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid | Nucleophilic acyl substitution |

Key Findings :

-

Hydrolysis is facilitated by polar aprotic solvents (e.g., DMSO) and elevated temperatures.

-

The reaction is critical for prodrug activation or metabolite formation in pharmacological studies.

Reduction of the Chromone Carbonyl

The 2-oxo group in the chromone ring is susceptible to reduction, forming dihydrochromenone derivatives.

| Reaction Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Anhydrous THF or Et₂O, 0–25°C | NaBH₄, LiAlH₄ | 2-((3-(2,4-Dimethoxyphenyl)-4-methyl-2-hydroxy-2H-chromen-7-yl)oxy)acetamide | Hydride transfer to carbonyl carbon |

Key Findings :

-

LiAlH₄ achieves complete reduction, while NaBH₄ may require catalytic additives (e.g., CeCl₃).

-

The reduced product exhibits altered electronic properties, enhancing its fluorescence in biological assays .

Nucleophilic Substitution at Methoxy Groups

The 2,4-dimethoxyphenyl substituent undergoes substitution under electrophilic or radical conditions.

| Reaction Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| DMF, 80°C, K₂CO₃ | Amines (e.g., NH₃, RNH₂) | 2-((3-(2-Amino-4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | SNAr (nucleophilic aromatic substitution) |

| Acetic acid, HNO₃/H₂SO₄ | HNO₃ | Nitrated derivatives at activated positions | Electrophilic aromatic substitution |

Key Findings :

-

Methoxy groups at the 2- and 4-positions direct electrophiles to the 5- and 3-positions, respectively .

-

Substitution with amines enhances solubility and bioactivity for drug discovery applications .

Oxidative Transformations

The methyl group at the 4-position of the chromone ring and methoxy substituents can undergo oxidation.

| Reaction Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | Strong oxidizing agents | 2-((3-(2,4-Dimethoxyphenyl)-4-carboxy-2-oxo-2H-chromen-7-yl)oxy)acetamide | Radical-mediated C–H oxidation |

| DDQ, CH₂Cl₂, RT | Quinones | Quinone derivatives from methoxy groups | Two-electron oxidation |

Key Findings :

-

Oxidation of the 4-methyl group to a carboxylic acid improves metal-chelating properties.

-

DDQ selectively oxidizes methoxy groups to quinones, useful in materials science.

Functionalization via the Acetamide Oxygen

The ether oxygen in the acetamide side chain participates in alkylation or acylation reactions.

| Reaction Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| DMF, Cs₂CO₃, 60°C | Alkyl halides (e.g., CH₃I) | O-Alkylated derivatives (e.g., methyl ethers) | Williamson ether synthesis |

| Pyridine, RT | Acetyl chloride | O-Acetylated derivatives | Nucleophilic acyl substitution |

Key Findings :

-

Alkylation enhances lipophilicity, improving blood-brain barrier penetration.

-

Acetylation is reversible under physiological conditions, enabling controlled drug release .

Electrophilic Aromatic Substitution on the Chromone Ring

The chromone core undergoes electrophilic attacks at activated positions.

| Reaction Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| H₂SO₄, HNO₃, 0°C | Nitration | 6-Nitro or 8-nitro derivatives | Nitronium ion attack |

| FeCl₃, Cl₂, RT | Chlorination | 6-Chloro or 8-chloro derivatives | Chlorine electrophile addition |

Key Findings :

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds with a chromenone structure exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Modulation of cell cycle regulatory proteins.

- Inhibition of angiogenesis.

Studies have shown that derivatives of this compound can effectively target specific pathways involved in cancer progression, making it a promising candidate for further drug development .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy as an antimicrobial agent can be attributed to:

- Disruption of bacterial cell membranes.

- Inhibition of bacterial enzyme activity.

In vitro studies have reported that the compound exhibits comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

Synthetic Methods

The synthesis of 2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves several steps:

- Condensation Reaction : The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable chromone derivative under acidic conditions.

- Esterification : This is followed by esterification with acetic anhydride or a similar reagent to form the final product.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Case Study 1: Anticancer Research

A study published in PMC highlighted the anticancer effects of similar chromenone derivatives. The research demonstrated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting cell proliferation markers .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this class of compounds revealed that they possess strong inhibitory effects against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate the antibacterial activity, showing promising results that warrant further exploration into clinical applications .

Mecanismo De Acción

The mechanism of action of 2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling processes.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propionamide: Similar structure with a propionamide group instead of an acetamide group.

2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)butyramide: Contains a butyramide group instead of an acetamide group.

Uniqueness

2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is unique due to its specific substitution pattern and the presence of both chromenone and acetamide functionalities

Actividad Biológica

The compound 2-((3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a coumarin moiety linked to an acetamide group via an ether bond. Its structure can be represented as follows:

This structure is significant in determining its biological properties, particularly in interactions with various biological targets.

Antioxidant Activity

Research has indicated that coumarin derivatives exhibit significant antioxidant properties. The presence of the methoxy groups in the 2,4 positions enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. Studies have shown that similar compounds can reduce oxidative stress markers in cellular models .

Antimicrobial Properties

Coumarins are also recognized for their antimicrobial activity. The compound has been evaluated for its effects against various bacterial and fungal strains. Preliminary studies suggest that it exhibits inhibitory effects on Gram-positive bacteria and certain fungi, likely due to its ability to disrupt cell membrane integrity .

Anticancer Potential

The anticancer properties of coumarin derivatives are well-documented. The specific compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

The biological activity of This compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammation and cancer progression.

- Receptor Modulation : It may also modulate receptor activities linked to cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various coumarin derivatives, This compound was found to reduce malondialdehyde (MDA) levels significantly in human liver cells exposed to oxidative stress. This suggests a protective effect against cellular damage .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of several coumarin compounds against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics .

Study 3: Anticancer Activity

In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted its potential as a therapeutic agent in cancer treatment.

Propiedades

IUPAC Name |

2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-11-14-6-5-13(26-10-18(21)22)9-17(14)27-20(23)19(11)15-7-4-12(24-2)8-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHGHFCAIPNKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.